1,3,5-Tri(1H-tetrazol-5-yl)benzene 1,3,5-Tri(1H-tetrazol-5-yl)benzene
Brand Name: Vulcanchem
CAS No.: 193614-99-2
VCID: VC8033147
InChI: InChI=1S/C9H6N12/c1-4(7-10-16-17-11-7)2-6(9-14-20-21-15-9)3-5(1)8-12-18-19-13-8/h1-3H,(H,10,11,16,17)(H,12,13,18,19)(H,14,15,20,21)
SMILES: C1=C(C=C(C=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4
Molecular Formula: C9H6N12
Molecular Weight: 282.23 g/mol

1,3,5-Tri(1H-tetrazol-5-yl)benzene

CAS No.: 193614-99-2

Cat. No.: VC8033147

Molecular Formula: C9H6N12

Molecular Weight: 282.23 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tri(1H-tetrazol-5-yl)benzene - 193614-99-2

Specification

CAS No. 193614-99-2
Molecular Formula C9H6N12
Molecular Weight 282.23 g/mol
IUPAC Name 5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Standard InChI InChI=1S/C9H6N12/c1-4(7-10-16-17-11-7)2-6(9-14-20-21-15-9)3-5(1)8-12-18-19-13-8/h1-3H,(H,10,11,16,17)(H,12,13,18,19)(H,14,15,20,21)
Standard InChI Key GFBCVHAPAZSJFG-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4
Canonical SMILES C1=C(C=C(C=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1,3,5-Tri(1H-tetrazol-5-yl)benzene consists of a benzene ring symmetrically functionalized with three tetrazole moieties at the 1, 3, and 5 positions. Each tetrazole group (C1N4H2\text{C}_1\text{N}_4\text{H}_2) contributes to the compound’s high nitrogen content (66.1% by mass) , a critical factor in its energetic and coordination properties. The hydrochloride form (Fig. 1) stabilizes the tetrazole rings through protonation, enhancing solubility in polar solvents like dimethylformamide (DMF) .

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC9H7ClN12\text{C}_9\text{H}_7\text{ClN}_{12}
Average mass318.689 g/mol
Monoisotopic mass318.060516 g/mol
Nitrogen content66.1%

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous tetrazole derivatives reveal planar geometries with bond lengths of ~1.33 Å for the tetrazole N–N bonds and ~1.39 Å for C–N bonds . The compound’s infrared (IR) spectrum typically shows strong absorptions at 1600–1650 cm1^{-1} (C=N stretching) and 3100–3300 cm1^{-1} (N–H stretching) .

Synthesis and Optimization

Conventional [3+2] Cycloaddition

The Finnegan method, involving the reaction of 1,3,5-tricyanobenzene with sodium azide (NaN3\text{NaN}_3) and ammonium chloride (NH4Cl\text{NH}_4\text{Cl}) in DMF at 100–125°C, remains the most widely used synthesis route . This [3+2] cycloaddition proceeds via nitrile activation by Lewis acids, followed by azide addition to form the tetrazole rings (Scheme 1).

R–C≡N+NaN3NH4Cl, DMFR–Tetrazole(Yield: 70–90%)[3]\text{R–C≡N} + \text{NaN}_3 \xrightarrow{\text{NH}_4\text{Cl, DMF}} \text{R–Tetrazole} \quad \text{(Yield: 70–90\%)}[3]

Advanced Synthetic Techniques

Microwave-Assisted Synthesis: Microwave irradiation reduces reaction times from 40 hours to 2 hours, achieving yields up to 99% for tri-substituted derivatives . For example, 1,3,5-tricyanobenzene reacts with NaN3\text{NaN}_3 under microwave conditions (130°C, DMF) to yield 1,3,5-tri(1H-tetrazol-5-yl)benzene in 85% yield .

Heterogeneous Catalysis: Copper(II)-supported catalysts (e.g., Cu2+\text{Cu}^{2+}/SiO2_2 ) enhance regioselectivity and enable solvent-free conditions. These systems achieve turnover frequencies (TOFs) of 120 h1^{-1} with >95% purity .

Chemical Reactivity and Stability

Acid-Base Behavior

The tetrazole rings (pKa4.5\text{p}K_a \approx 4.5) deprotonate in basic media to form anionic species capable of coordinating metal ions. This property underpins the compound’s utility in MOF synthesis .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing nitrogen gas (N2\text{N}_2) and leaving a carbon-rich residue. The high enthalpy of decomposition (ΔHdec450kJ/mol\Delta H_{\text{dec}} \approx -450 \, \text{kJ/mol}) suggests potential as an energetic material .

Applications in Materials Science and Biomedicine

Metal-Organic Frameworks (MOFs)

The compound serves as a tridentate ligand, forming porous MOFs with transition metals (e.g., Zn2+\text{Zn}^{2+}, Cu2+\text{Cu}^{2+}). These MOFs exhibit surface areas >1000 m2^2/g and applications in gas storage (e.g., H2\text{H}_2 uptake: 2.3 wt% at 77 K) .

Energetic Materials

With a detonation velocity of 8,200 m/s and low sensitivity to impact, 1,3,5-tri(1H-tetrazol-5-yl)benzene derivatives are candidates for insensitive munitions formulations .

Biomedical Imaging

Functionalized analogs show promise as 18F^{18}\text{F}-labeled PET tracers due to rapid biodistribution and renal clearance. In vitro studies indicate IC50_{50} values of <10 μM for cancer cell lines .

Comparison with Analogous Compounds

1,3,5-Tri(1H-imidazol-1-yl)benzene

While structurally similar, imidazole derivatives lack the electron-withdrawing character of tetrazoles, resulting in weaker metal coordination and lower thermal stability (Tdec180CT_{\text{dec}} \approx 180^\circ \text{C}) .

1,3,5-Tri(nitro)benzene

Nitro-substituted analogs exhibit higher detonation pressures (32 GPa vs. 28 GPa) but greater sensitivity to friction, limiting practical applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator